Cas no 219313-75-4 (Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate)

エチル2-(4-(ビス(2-ヒドロキシエチル)アミノ)フェニル)アセテートは、有機合成中間体として重要な化合物です。分子内に2つのヒドロキシエチル基とエステル基を有し、優れた反応性と溶解性を示します。特に、色素や医薬品中間体の合成において有用なビルディングブロックとして機能します。ヒドロキシル基の存在により、さらに修飾が可能で、多様な誘導体への変換が容易です。また、比較的安定な構造を有するため、取り扱いが容易という利点があります。この化合物は高分子材料や機能性材料の開発においても応用可能性を秘めています。

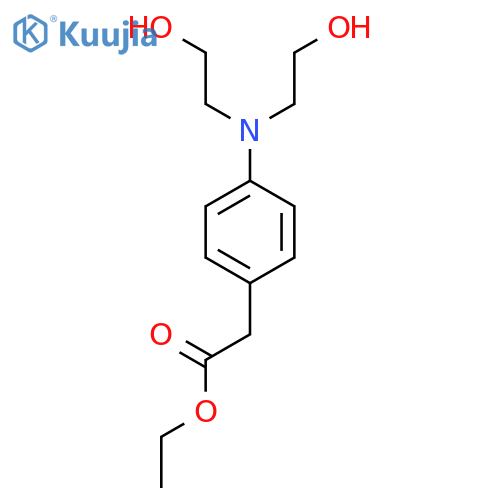

219313-75-4 structure

商品名:Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate

CAS番号:219313-75-4

MF:C14H21NO4

メガワット:267.32084441185

CID:4711324

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate

- ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]acetate

- ethyl 2-(4-(bis(2-hydroxyethyl)amino)phenyl)acetate

- NSC382774

- ethyl {4-[bis(2-hydroxyethyl)amino]phenyl}acetate

-

- インチ: 1S/C14H21NO4/c1-2-19-14(18)11-12-3-5-13(6-4-12)15(7-9-16)8-10-17/h3-6,16-17H,2,7-11H2,1H3

- InChIKey: ODQXVSTXYPSJND-UHFFFAOYSA-N

- ほほえんだ: OCCN(CCO)C1C=CC(CC(=O)OCC)=CC=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 9

- 複雑さ: 246

- トポロジー分子極性表面積: 70

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E110655-250mg |

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate |

219313-75-4 | 250mg |

$ 225.00 | 2022-06-05 | ||

| Crysdot LLC | CD12095441-5g |

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate |

219313-75-4 | 95+% | 5g |

$1421 | 2024-07-24 | |

| TRC | E110655-125mg |

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate |

219313-75-4 | 125mg |

$ 135.00 | 2022-06-05 |

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

219313-75-4 (Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量